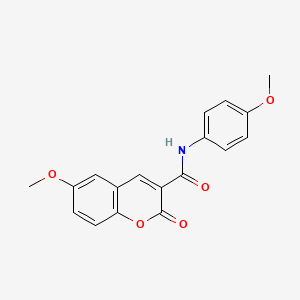

![molecular formula C19H17FN4O B5516983 N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)

N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide, involves multiple steps, including the ring closure reaction, Suzuki reaction, hydrolysis, and amidation reactions (Yu-Mei Qin et al., 2019). These processes contribute to the formation of the compound's intricate structure, incorporating azabicyclo and amide groups, and are essential for achieving the desired chemical and biological properties.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS, as well as crystallographic methods like X-ray diffraction. For N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide, density functional theory (DFT) calculations are often employed to further elucidate the molecular structure, providing a theoretical basis for understanding its chemical behavior (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide includes its participation in various reactions characteristic of imidazo[1,2-a]pyridines. These reactions are influenced by the compound's functional groups, such as the azabicyclo and amide groups, which play crucial roles in its reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting point, and crystalline structure, are critical for their application in chemical and pharmaceutical fields. Techniques such as X-ray diffraction provide valuable information on the crystalline structure, which, along with DFT studies, helps in understanding the compound's physicochemical properties and potential drug-likeness (Yu-Mei Qin et al., 2019).

Applications De Recherche Scientifique

Antituberculosis Activity

N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide and its derivatives have been explored for their potential in treating tuberculosis. Research has demonstrated that compounds with the imidazo[1,2-a]pyridine moiety, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, exhibit potent antituberculosis activity against multi-drug and extensive drug-resistant Mycobacterium tuberculosis strains. These compounds show promise due to their selective potency and encouraging pharmacokinetics, making them a potential class of anti-TB agents (Moraski et al., 2011; Jadhav et al., 2016; Wu et al., 2016).

DNA Interaction and Gene Expression Control

Compounds containing the imidazo[1,2-a]pyridine structure, such as N-methyl imidazole and N-methyl pyrrole-containing polyamides, have been found to target specific DNA sequences in the minor groove, influencing gene expression. These polyamides can form stacked dimers that recognize specific DNA sequences, potentially offering a novel approach to treating diseases like cancer by controlling gene expression at the DNA level (Chavda et al., 2010).

Cancer Research

In the realm of cancer research, derivatives of N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide have been synthesized for imaging purposes, such as the development of new positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. These efforts aim to improve cancer diagnosis and the monitoring of treatment efficacy, highlighting the compound's significance in advancing oncological diagnostics (Wang et al., 2005).

Propriétés

IUPAC Name |

N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O/c1-12-3-6-18-22-17(11-24(18)9-12)19(25)23(2)10-15-8-13-7-14(20)4-5-16(13)21-15/h3-9,11,21H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRKZVZRBNGWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N(C)CC3=CC4=C(N3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4'-[(methylamino)sulfonyl]biphenyl-3-yl}methyl)propanamide](/img/structure/B5516918.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5516923.png)

![(2S)-N~1~-(2-furylmethyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5516925.png)

![N-[4-(dimethylamino)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5516935.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)

![N-[3-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516952.png)

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![1-cyclopropyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516972.png)

![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)

![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)